(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
CAS No.: 959573-17-2
Cat. No.: VC3783418
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid - 959573-17-2](/images/structure/VC3783418.png)
Specification
CAS No. | 959573-17-2 |
---|---|
Molecular Formula | C23H27NO4 |
Molecular Weight | 381.5 g/mol |
IUPAC Name | (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C23H27NO4/c1-23(2,3)28-22(27)24-15-17(14-20(24)21(25)26)13-16-9-11-19(12-10-16)18-7-5-4-6-8-18/h4-12,17,20H,13-15H2,1-3H3,(H,25,26)/t17-,20+/m1/s1 |
Standard InChI Key | MAYULIBGOWTDOJ-XLIONFOSSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Basic Properties
(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid belongs to the family of substituted pyrrolidine derivatives featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid functionality at the C-2 position. The compound's distinctive feature is the [1,1'-biphenyl]-4-ylmethyl substituent at the C-4 position of the pyrrolidine ring, with specific (2S,4R) stereochemistry that defines its three-dimensional arrangement.
The compound's structure consists of several key components: a pyrrolidine core with a carboxylic acid group, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a [1,1'-biphenyl]-4-ylmethyl substituent at the C-4 position. This arrangement places the carboxylic acid group and the biphenyl substituent in a trans configuration relative to the pyrrolidine ring, which is critical for its specific biological and chemical properties.
Molecular and Physicochemical Properties
Based on analysis of similar pyrrolidine-2-carboxylic acid derivatives, the following physicochemical properties can be estimated:
Stereochemistry and Conformational Analysis
The (2S,4R) stereochemistry of the compound is particularly significant for its biological activity and chemical reactivity. The 2S configuration at the C-2 carbon places the carboxylic acid group in a specific spatial orientation, while the 4R configuration at the C-4 carbon determines the positioning of the [1,1'-biphenyl]-4-ylmethyl substituent.
This trans arrangement between the carboxylic acid and the biphenyl substituent creates a specific three-dimensional structure that may be crucial for molecular recognition in biological systems. The pyrrolidine ring itself typically adopts an envelope conformation, with the N-Boc group influencing the ring puckering.
Synthetic Approaches
Several synthetic routes can be employed to prepare (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, drawing from methodologies used for similar compounds.
Suzuki Coupling Approach
One potential synthetic route involves a Suzuki coupling reaction to form the biphenyl moiety, similar to the approach described for other biphenyl derivatives:
-
Starting with a suitable 4-bromophenyl derivative linked to the protected pyrrolidine
-
Performing a Suzuki coupling reaction with phenylboronic acid under palladium catalysis
-
Subsequent deprotection and functional group manipulation to yield the target compound
Direct Alkylation of Protected Hydroxyproline
Another approach involves the direct alkylation of a protected 4-hydroxy-L-proline derivative:
-
Starting with (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
Converting the hydroxyl group to a suitable leaving group (e.g., mesylate or tosylate)
-
Nucleophilic substitution with a [1,1'-biphenyl]-4-ylmethyl organometallic reagent
This route leverages the commercially available hydroxyproline as a chiral starting material, ensuring the correct stereochemistry at the outset.
Modified Knochel-Grignard Approach
A third potential approach involves a modified Knochel-Grignard reaction, similar to what has been described for other substituted pyrrolidines:
-
Reaction of a suitable bromopyrrolidine derivative with a [1,1'-biphenyl]-4-ylmethyl Grignard reagent
-
Quenching with an appropriate acid to generate the correct stereochemistry
-
Further functional group manipulation to yield the target compound
This approach provides good stereocontrol and can be adapted for large-scale synthesis.
Synthetic Challenges and Considerations
The synthesis of (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid presents several challenges:
Proper selection of protecting groups and careful control of reaction conditions are essential for successful synthesis of this compound.
Structural Characterization
Several analytical techniques can be employed to characterize (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and confirm its structure and purity.
Spectroscopic Analysis
Based on analysis of related pyrrolidine derivatives, the following spectroscopic characteristics can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
-
Carbonyl stretching of the Boc group (~1690-1710 cm⁻¹)
-
Carbonyl stretching of the carboxylic acid (~1700-1725 cm⁻¹)
-
O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad)
-
C=C stretching of the aromatic rings (~1450-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak at m/z 381.47 corresponding to the molecular weight, with characteristic fragmentation patterns including loss of the Boc group (m/z 281.33) and further fragmentations of the biphenyl moiety.
These structure-activity relationships could guide future modifications to optimize activity against specific targets.
Medicinal Chemistry Applications
The compound could serve as:
-
A key intermediate in the synthesis of more complex bioactive molecules
-
A scaffold for developing tyrosinase inhibitors, similar to other biphenyl derivatives
-
A building block for peptide mimetics due to its proline-like structure
-
A precursor for developing CCR4 antagonists for potential anti-inflammatory applications
Comparison with Structurally Related Compounds
To better understand the properties and potential applications of (2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, it is instructive to compare it with structurally related compounds.
Comparative Analysis with Related Pyrrolidine Derivatives
This comparison highlights how structural modifications affect physicochemical properties and potential applications, providing context for understanding the target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume